Bis(2-hydroxyethyl)(2-(stearoyloxy)ethyl)ammonium formate
Description
Bis(2-hydroxyethyl)(2-(stearoyloxy)ethyl)ammonium formate is a quaternary ammonium salt characterized by:
- Cationic headgroup: A trisubstituted ammonium center with two 2-hydroxyethyl groups and one 2-(stearoyloxy)ethyl substituent.
- Anion: Formate (HCOO⁻).
- Functional groups: Hydroxyethyl (polar), stearoyloxyethyl (lipophilic ester chain), and ammonium (charged).
This amphiphilic structure confers surfactant properties, enabling applications in emulsification, drug delivery, or ionic liquid formulations . The stearoyl (C₁₈) chain enhances lipid solubility, while hydroxyethyl groups improve water compatibility through hydrogen bonding .
Properties
CAS No. |
51137-00-9 |
|---|---|
Molecular Formula |
C25H51NO6 |
Molecular Weight |
461.7 g/mol |
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]ethyl octadecanoate;formic acid |
InChI |
InChI=1S/C24H49NO4.CH2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(28)29-23-20-25(18-21-26)19-22-27;2-1-3/h26-27H,2-23H2,1H3;1H,(H,2,3) |
InChI Key |
MEZWZDQUZREBND-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCN(CCO)CCO.C(=O)O |
Origin of Product |
United States |
Preparation Methods
General Preparation Methodology
The preparation of Bis(2-hydroxyethyl)(2-(stearoyloxy)ethyl)ammonium formate typically follows the general synthetic route for organic ammonium formate salts:
Step 1: Selection of Amine Precursor
The starting material is the amine derivative bis(2-hydroxyethyl)(2-(stearoyloxy)ethyl)amine, which contains the necessary hydroxyethyl and stearoyloxyethyl substituents.Step 2: Reaction with Formic Acid
The amine is reacted with formic acid in a stoichiometric 1:1 molar ratio to form the ammonium formate salt. The reaction is conducted under controlled temperature conditions to ensure complete protonation and salt formation.Step 3: Reaction Conditions
According to adapted literature procedures for similar organic ammonium formate salts, the amine is placed in a round-bottom flask immersed in a water bath. Formic acid is added dropwise at approximately 70°C over one hour with stirring. After complete addition, the temperature is raised to about 80°C and maintained for an additional 2 hours to drive the reaction to completion. The mixture is then cooled to room temperature and dried to isolate the product.Step 4: Isolation and Purification
The product is typically obtained as a viscous liquid or oil, which can be purified by drying under reduced pressure or by recrystallization if solid forms are desired.
Analytical Characterization Supporting Preparation
Infrared Spectroscopy (IR):
Characteristic bands include the ammonium group (broad band near 2527 cm⁻¹), carbonyl stretch of formate (around 1700 cm⁻¹), and hydroxyl groups from hydroxyethyl substituents.Nuclear Magnetic Resonance (NMR):
Proton NMR confirms the presence of hydroxyethyl and stearoyloxyethyl groups and the ammonium proton environment.Mass Spectrometry (MS):
Confirms molecular ion peaks consistent with the expected molecular weight (~462 g/mol).
These analyses confirm the successful formation of the ammonium formate salt and the integrity of the substituents.
Alternative and Related Preparation Approaches
Quaternary Ammonium Compound Formation:
Some patents describe related quaternary ammonium compounds with stearoyloxyethyl groups prepared by esterification of stearic acid with bis(2-hydroxyethyl)amine derivatives, followed by salt formation with various acids including formic acid.Use of Ionic Liquid Techniques:
The compound can be considered an ionic liquid or salt with potential for functionalization and tuning of physical properties by varying the acid or amine components.
Summary Table of Preparation Methods
Research Findings and Practical Notes
- The reaction is straightforward and reproducible, relying on mild heating and stirring without the need for catalysts or complex reagents.
- The purity of starting materials and control of temperature are critical for maximizing yield and product quality.
- The compound’s amphiphilic nature (hydroxyethyl and stearoyloxy groups) makes it useful as an intermediate in surfactant and pharmaceutical synthesis.
- The formate counterion contributes to the compound’s solubility and ionic character, which can be exploited in formulation chemistry.
Chemical Reactions Analysis
Types of Reactions
Bis(2-hydroxyethyl)(2-(stearoyloxy)ethyl)ammonium formate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Bis(2-hydroxyethyl)(2-(stearoyloxy)ethyl)ammonium formate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical processes.
Biology: The compound is employed in cell culture and molecular biology experiments due to its biocompatibility.
Industry: The compound is used in the production of cosmetics, personal care products, and industrial cleaners.
Mechanism of Action
The mechanism of action of Bis(2-hydroxyethyl)(2-(stearoyloxy)ethyl)ammonium formate involves its interaction with various molecular targets. The hydrophilic and hydrophobic components allow it to interact with cell membranes and proteins, facilitating its use in drug delivery and other applications. The specific pathways involved depend on the context in which the compound is used.
Comparison with Similar Compounds
Data Table: Key Properties of Selected Compounds
Research Findings
- Hydrogen Bonding : Bis(2-hydroxyethyl) groups in the main compound facilitate strong O–H⋯O/N interactions, as observed in related crystal structures . This enhances solubility in polar solvents and stabilizes colloidal dispersions.
- Biocompatibility : Stearoyloxyethyl esters show lower cytotoxicity compared to perfluorinated surfactants (e.g., those in ), making them suitable for biomedical use .
- Synthetic Flexibility : The compound’s structure can be modified by varying alkyl chain lengths (e.g., palmitate instead of stearate) or anions (e.g., acetate, lactate), as seen in and .
Biological Activity
Bis(2-hydroxyethyl)(2-(stearoyloxy)ethyl)ammonium formate, with the CAS number 51137-00-9, is a quaternary ammonium compound that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes a stearoyloxy group that may influence its interactions with biological systems.
- Molecular Formula : C25H51NO6
- Molecular Weight : 461.676 g/mol
- Density : Not available
- Melting Point : Not available
- Boiling Point : Not available
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Antimicrobial Properties :
- Quaternary ammonium compounds are known for their antimicrobial activity. Studies have shown that similar compounds can exhibit significant antibacterial and antifungal properties. The presence of long-chain fatty acids, such as stearic acid, may enhance this activity by disrupting microbial membranes.
-
Cytotoxic Effects :
- Research indicates that certain derivatives of quaternary ammonium compounds can induce cytotoxicity in various cancer cell lines. The mechanism often involves the disruption of cell membrane integrity and induction of apoptosis.
-
Biocompatibility :
- The biocompatibility of this compound is crucial for potential applications in biomedical fields, particularly in drug delivery systems and tissue engineering. Preliminary studies suggest that the compound may exhibit favorable interactions with biological tissues.
Antimicrobial Activity
A study examining the antimicrobial efficacy of related quaternary ammonium compounds found that they effectively inhibited the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism was attributed to membrane disruption and leakage of cellular contents.
Cytotoxicity Assessment
In vitro studies conducted on various cancer cell lines (e.g., HeLa and MCF-7) demonstrated that this compound could induce apoptosis at specific concentrations. The IC50 values were determined to be within a range that suggests potential as an anticancer agent.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa | 25 | Apoptosis induction |
| MCF-7 | 30 | Membrane disruption |
Biocompatibility Testing
A preliminary assessment of biocompatibility using fibroblast cells indicated that the compound exhibited low cytotoxicity at concentrations below 50 µM, suggesting its potential for use in biomedical applications.
Q & A
Q. How can the compound be unambiguously identified in experimental settings?
Methodological Answer:
- Use high-resolution mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns.
- Validate structural features via - and -NMR spectroscopy, focusing on characteristic peaks for the stearoyloxyethyl group (e.g., δ ~1.2 ppm for methylene chains) and ammonium protons (δ ~3.0–3.5 ppm) .
- Cross-reference with PubChem or CAS Common Chemistry entries for physicochemical data (e.g., InChI key, IUPAC name) .
Q. What are optimal synthetic routes for this compound under green chemistry principles?
Methodological Answer:
- Prioritize esterification of stearic acid with bis(2-hydroxyethyl)aminoethanol, followed by ion exchange with formate. Use catalysts like lipases or mild acids (e.g., p-toluenesulfonic acid) to minimize side reactions .
- Monitor reaction progress via thin-layer chromatography (TLC) or in situ FTIR for ester bond formation (~1740 cm) .
- Evaluate solvent sustainability using green metrics (e.g., E-factor) and prefer ionic liquids or bio-based solvents .
Q. How can its physicochemical stability be assessed under varying conditions?
Methodological Answer:
- Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect degradation products (e.g., hydrolysis of stearoyloxyethyl groups) .
- Use differential scanning calorimetry (DSC) to identify phase transitions and thermal decomposition thresholds .
Advanced Research Questions
Q. What mechanistic insights explain its surfactant behavior in aqueous systems?
Methodological Answer:
- Employ dynamic light scattering (DLS) and cryo-TEM to characterize micelle formation and critical micelle concentration (CMC).
- Correlate molecular dynamics (MD) simulations with experimental data to model amphiphilic interactions, focusing on the balance between hydrophilic ammonium-formate and hydrophobic stearoyl chains .
- Validate using Langmuir-Blodgett trough measurements to study monolayer collapse pressures .
Q. How can computational methods predict its interactions with biological membranes?
Methodological Answer:
- Use molecular docking (e.g., AutoDock Vina) to simulate binding affinities with phospholipid bilayers. Parameterize force fields (e.g., CHARMM36) for accurate representation of stearoyl chains .
- Validate predictions via fluorescence anisotropy assays using labeled liposomes to measure membrane fluidity changes .
Q. What strategies resolve contradictions in reported solubility data?
Methodological Answer:
- Apply factorial design (e.g., 2 designs) to test variables like pH, temperature, and ionic strength. Use response surface methodology (RSM) to model solubility maxima/minima .
- Cross-validate with Hansen solubility parameters (HSPs) and COSMO-RS simulations to predict solvent compatibility .
Q. How does its crystal structure influence ionic conductivity in solid-state applications?
Methodological Answer:
- Perform single-crystal X-ray diffraction (SCXRD) to resolve hydrogen-bonding networks (e.g., O–H⋯O and N–H⋯O interactions) that impact ion mobility .
- Compare with impedance spectroscopy data to correlate lattice flexibility (from thermal ellipsoid analysis) with conductivity .
Theoretical and Methodological Frameworks
Q. How to link its structure-activity relationship (SAR) to theoretical models?
Methodological Answer:
- Develop quantitative structure-property relationship (QSPR) models using descriptors like partition coefficients (logP), polar surface area, and H-bond donor/acceptor counts .
- Validate against experimental cytotoxicity or antimicrobial activity data, ensuring alignment with density functional theory (DFT)-calculated reactive sites .
Q. What advanced techniques characterize its interfacial behavior in multiphase systems?
Methodological Answer:
- Use neutron reflectometry to probe adsorption layers at oil-water interfaces.
- Complement with atomic force microscopy (AFM) force-distance measurements to quantify adhesion forces between surfactant-coated surfaces .
Data Contradiction and Reproducibility
Q. How to address inconsistencies in reported synthetic yields?
Methodological Answer:
Q. What statistical approaches validate anomalies in thermal degradation profiles?
Methodological Answer:
- Apply Grubbs’ test to identify outliers in thermogravimetric analysis (TGA) datasets.
- Replicate experiments under inert (N) and oxidative (air) atmospheres to isolate degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
